molecular formula C10H16ClNO B3296957 (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS No. 894079-56-2

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Cat. No.: B3296957
CAS No.: 894079-56-2
M. Wt: 201.69 g/mol
InChI Key: HYSDCAISHZHIRV-QRPNPIFTSA-N
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Description

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a phenol group and a dimethylaminoethyl side chain, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-(1-(Dimethylamino)ethyl)phenol.

    Reaction with Hydrochloric Acid: The phenol derivative is then reacted with hydrochloric acid to form the hydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Phenol Derivatives: Quinones and other oxidized compounds.

    Reduced Amines: Various amine derivatives depending on the reducing agent used.

    Substituted Phenols: A wide range of substituted phenol compounds.

Scientific Research Applications

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride has numerous applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of fine chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylaminoethyl chloride hydrochloride: This compound has a similar dimethylaminoethyl side chain but differs in its overall structure and applications.

    2-(Dimethylamino)ethyl-beta-D-glucoside hydrochloride: This compound also contains a dimethylaminoethyl group but is structurally different due to the presence of a glucoside moiety.

Uniqueness

(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride is unique due to its specific chiral configuration and the presence of both a phenol and a dimethylaminoethyl group. This combination of features makes it particularly valuable in medicinal chemistry and organic synthesis, where chiral intermediates are often required.

Properties

IUPAC Name

3-[(1S)-1-(dimethylamino)ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDCAISHZHIRV-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00828221
Record name 3-[(1S)-1-(Dimethylamino)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00828221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894079-56-2
Record name 3-[(1S)-1-(Dimethylamino)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00828221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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